5-Bromoindole-3-carboxaldehyde

Catalog No.
S662077
CAS No.
877-03-2
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoindole-3-carboxaldehyde

CAS Number

877-03-2

Product Name

5-Bromoindole-3-carboxaldehyde

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H

InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O

Synthesis

-Bromo-1H-indole-3-carbaldehyde (5-Bromo-3-formylindole) is a synthetic molecule. Various methods have been reported for its synthesis, including:

  • From 5-bromoindole and formylating agents like DMF-DMA.
  • Through a multi-step process involving the nitration of indole, followed by bromination and formylation.

These methods are described in detail in the scientific literature.

Potential applications

-Bromo-1H-indole-3-carbaldehyde has been explored for its potential applications in various scientific research fields, including:

  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties.
  • Organic chemistry: As a substrate for studying various organic reactions.
  • Materials science: As a precursor for the development of novel materials with specific properties [].

5-Bromoindole-3-carboxaldehyde is an organic compound characterized by the presence of a bromine atom at the fifth position of the indole ring and an aldehyde functional group at the third position. Its molecular formula is C9H6BrNOC_9H_6BrNO with a molecular weight of 224.05 g/mol. This compound is notable for its significant role in various

The specific mechanism of action of 5-Br-IC remains under investigation. Research suggests it may interact with certain enzymes or cellular receptors due to its structural similarity to other bioactive molecules []. However, more research is needed to elucidate its precise mechanism.

  • Limited information is available on the specific hazards of 5-Br-IC. However, due to the presence of bromine, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials [].
, including:

  • Condensation Reactions: It can form thiosemicarbazones through condensation with thiosemicarbazones, which are useful for sensing heavy metals like mercury(II) ions .
  • Oxime Formation: The compound can react to form oximes, which are important intermediates in organic synthesis .
  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

Research indicates that 5-bromoindole-3-carboxaldehyde exhibits biological activity that may include:

  • Antimicrobial Properties: Compounds derived from 5-bromoindole have shown potential antimicrobial effects, making them candidates for pharmaceutical development.
  • Cytotoxicity: Some studies suggest that derivatives may have cytotoxic effects against certain cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition: It has been identified as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis .

Several methods exist for synthesizing 5-bromoindole-3-carboxaldehyde:

  • Bromination of Indole Derivatives: Starting from indole or its derivatives, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom.
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation methods such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide.
  • One-Pot Synthesis: A more recent approach involves one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

5-Bromoindole-3-carboxaldehyde finds applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds and pharmaceuticals.
  • Sensor Development: Its derivatives are used in sensors for detecting heavy metals due to their selectivity and sensitivity.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties against various diseases, including cancer and infections .

Interaction studies involving 5-bromoindole-3-carboxaldehyde have focused on:

  • Metal Ion Complexation: Research has demonstrated its ability to form stable complexes with metal ions like mercury(II), which can be detected via fluorescence or colorimetric methods.
  • Biological Targets: Studies have investigated its interactions with biological macromolecules, assessing its potential as a drug candidate or lead compound for further development .

Several compounds exhibit structural similarities to 5-bromoindole-3-carboxaldehyde. Here is a comparison highlighting uniqueness:

Compound NameSimilarity IndexUnique Features
4-Bromoindole-3-carboxaldehyde0.97Bromine at the fourth position
6-Bromo-1H-indole-3-carbaldehyde0.87Bromine at the sixth position
6-Bromo-1H-indole-3-carboxylic acid0.86Contains a carboxylic acid instead of aldehyde
5-Bromo-1-methyl-1H-indole-3-carbaldehyde0.82Methyl group addition at the first position
7-Methyl-1H-indole-3-carbaldehyde0.82Methyl group at the seventh position
5-Bromo-2-(dimethylamino)benzaldehyde0.76Dimethylamino substitution on benzaldehyde structure

The uniqueness of 5-bromoindole-3-carboxaldehyde lies in its specific arrangement of functional groups and the position of bromine, which affects its reactivity and biological activity compared to other similar compounds.

5-Bromoindole-3-carboxaldehyde exists as a solid at room temperature [1] [5] [6]. The compound exhibits a characteristic crystalline powder form [1] [5] [7], which is typical for indole derivatives containing halogen substituents.

The appearance varies depending on purity and storage conditions [1] [5] [7]. Commercial samples typically present as:

  • White to pink to light brown powder [1]
  • Beige to brown crystalline material [2] [7]
  • White to orange to green powder to crystal [5] [6]

This color variation is attributed to the presence of trace impurities or oxidation products that can form during storage, particularly when exposed to light or air [1] [5]. The compound should be stored in a cool, dark place at temperatures below 15°C to maintain optimal appearance and stability [5] [6].

Melting and Boiling Points

Experimental Melting Range (204-207°C)

The experimental melting point of 5-Bromoindole-3-carboxaldehyde has been consistently reported across multiple sources as 204-207°C [1] [2] [5] [8] [9]. This narrow melting range indicates high purity of the compound when properly synthesized and stored. Specific melting point values reported in the literature include:

  • 204-207°C (literature value) [2] [8] [9]
  • 204.0-208.0°C (TCI specifications) [5] [6]
  • 200-207°C (Thermo Fisher specifications) [1]
  • 205-206°C (Fisher Scientific data) [10]

The melting point serves as an important identity confirmation parameter for the compound, as it falls within a characteristic range for 5-substituted indole-3-carboxaldehydes [1] [5].

Predicted Boiling Point (395.5±22.0°C)

The boiling point of 5-Bromoindole-3-carboxaldehyde has been computationally predicted to be 395.5±22.0°C at standard atmospheric pressure [2] [11]. This prediction is based on molecular modeling calculations that consider:

  • Molecular structure and intermolecular forces [2]
  • Presence of bromine substitution increasing molecular weight [2]
  • Aldehyde functional group contributing to dipole interactions [2]
  • Aromatic indole ring system providing π-π stacking interactions [2]

The relatively high predicted boiling point reflects the compound's moderate molecular weight (224.05 g/mol) and the presence of polar functional groups that enhance intermolecular interactions [2] [12].

Solubility Characteristics

5-Bromoindole-3-carboxaldehyde exhibits limited water solubility, which is characteristic of halogenated aromatic compounds [13] [14]. The compound's solubility properties are influenced by:

  • Hydrophobic bromine substituent reducing water solubility [15]
  • Polar aldehyde group providing some aqueous compatibility [14]
  • Aromatic indole structure favoring organic solvents [15]

The compound demonstrates good solubility in organic solvents such as:

  • Ethanol and methanol (polar protic solvents) [15]
  • Acetone and dichloromethane (polar aprotic solvents) [15]
  • Dimethyl sulfoxide (DMSO) for biological applications [16]

Limited aqueous solubility often necessitates the use of binary solvent systems or organic co-solvents for applications requiring water-based formulations [14].

Density and Refractive Index

The density of 5-Bromoindole-3-carboxaldehyde has been computationally predicted to be 1.727±0.06 g/cm³ [2] [17]. This relatively high density value is attributed to:

  • Presence of bromine atom significantly increasing molecular mass [2]
  • Compact crystalline structure of the indole ring system [2]
  • Intermolecular hydrogen bonding in the solid state [2]

The refractive index has been estimated at 1.752 [11] [18], indicating the compound's moderate optical density. This value is consistent with other halogenated aromatic compounds and is useful for:

  • Analytical identification and characterization [11]
  • Optical property determination for materials applications [11]
  • Purity assessment in quality control procedures [11]

Molecular Weight and Exact Mass Analysis

The molecular weight of 5-Bromoindole-3-carboxaldehyde is reported as 224.05-224.057 g/mol [1] [2] [5] [12] [19], with slight variations due to different calculation methods and isotopic considerations. The exact mass has been precisely determined as 222.963277 g/mol [12] [20], which accounts for the specific isotopic composition of the molecule.

Key molecular parameters include:

ParameterValueMethod
Molecular Weight224.05-224.057 g/mol [1] [2] [5]Various analytical methods
Exact Mass222.963277 g/mol [12] [20]High-resolution mass spectrometry
Monoisotopic Mass222.963277 g/mol [12] [20]Calculated for most abundant isotopes

The molecular composition consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom [1] [2] [5], confirming the molecular formula C₉H₆BrNO.

LogP and Lipophilicity Parameters

The partition coefficient (LogP) of 5-Bromoindole-3-carboxaldehyde ranges from 2.42 to 2.66 [16] [18], indicating moderate lipophilicity. This range reflects different computational methods used for LogP calculation:

  • 2.42 (SIELC calculation) [18]
  • 2.66 (bioRxiv study) [16]
  • 2.30-2.66 (comparative analysis) [16]

The LogP value indicates that the compound is moderately lipophilic, which has important implications for:

  • Biological membrane permeability [16]
  • Drug-like properties and bioavailability [16]
  • Cellular uptake mechanisms [16]
  • Pharmacokinetic behavior [16]

This moderate lipophilicity suggests the compound can readily penetrate cell membranes while maintaining sufficient aqueous solubility for biological applications [16].

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) of 5-Bromoindole-3-carboxaldehyde is 32.86-32.90 Ų [16] [22], which is relatively low compared to many pharmaceutical compounds. This low TPSA value indicates:

  • High membrane permeability potential [23] [24]
  • Good blood-brain barrier penetration ability [23] [24]
  • Favorable absorption characteristics [23] [24]
  • Reduced polar surface interactions [23] [24]

The TPSA is calculated based on the polar atoms (nitrogen and oxygen) and their attached hydrogens in the molecular structure [23] [24]. For drug development applications, compounds with TPSA values below 140 Ų are generally considered to have good membrane permeability [23], making 5-Bromoindole-3-carboxaldehyde particularly attractive for pharmaceutical applications.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

877-03-2

Wikipedia

5-Bromoindole-3-carboxaldehyde

Dates

Last modified: 08-15-2023

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